- Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

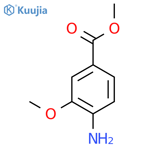

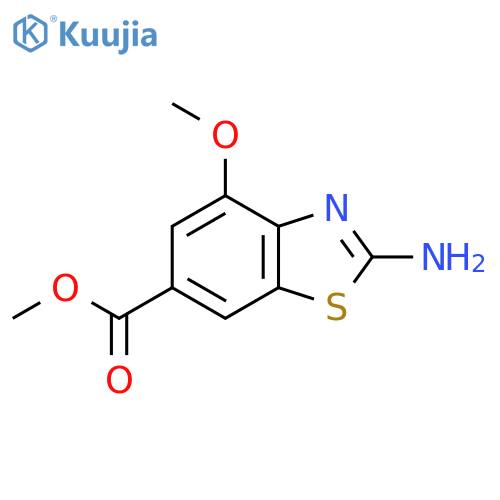

Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)

955886-84-7 structure

Nome do Produto:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

N.o CAS:955886-84-7

MF:C10H10N2O3S

MW:238.263000965118

MDL:MFCD23104009

CID:2951524

PubChem ID:59560269

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯

- methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester

- methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate

- 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester

- BCP32184

- SY262627

- 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester

- Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)

- CS-0106404

- SCHEMBL642545

- SYZNSAWWLCRFFT-UHFFFAOYSA-N

- AC9617

- DB-142847

- BS-33359

- 955886-84-7

- MFCD23104009

- methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

-

- MDL: MFCD23104009

- Inchi: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)

- Chave InChI: SYZNSAWWLCRFFT-UHFFFAOYSA-N

- SMILES: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC

Propriedades Computadas

- Massa Exacta: 238.04121336g/mol

- Massa monoisotópica: 238.04121336g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 6

- Contagem de Átomos Pesados: 16

- Contagem de Ligações Rotativas: 3

- Complexidade: 277

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 103

- XLogP3: 1.9

Propriedades Experimentais

- Densidade: 1.398

- Ponto de ebulição: 420 ºC

- Ponto de Flash: 208 ºC

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | M878330-50mg |

Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |

955886-84-7 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Ambeed | A499712-100mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 100mg |

$6.0 | 2025-02-26 | |

| Ambeed | A499712-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 250mg |

$8.0 | 2025-02-26 | |

| Aaron | AR00IJWH-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 100mg |

$4.00 | 2025-02-28 | |

| Aaron | AR00IJWH-5g |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 5g |

$164.00 | 2025-02-28 | |

| A2B Chem LLC | AI64501-250mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 250mg |

$6.00 | 2024-07-18 | |

| abcr | AB594810-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |

955886-84-7 | 250mg |

€74.40 | 2024-04-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177044-1g |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 97% | 1g |

¥115.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D920462-1g |

Methyl 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 95% | 1g |

$790 | 2025-02-26 | |

| eNovation Chemicals LLC | D961313-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 95% | 100mg |

$55 | 2025-02-27 |

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

Referência

- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Copper sulfate Solvents: Methanol ; 4 h, rt → reflux

Referência

- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Acetic acid , Bromine ; 0 °C; 16 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

Referência

- Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Solvents: Acetic acid ; 45 min, rt; rt → 10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

Referência

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery, ACS Omega, 2020, 5(14), 8305-8311

Método de produção 6

Condições de reacção

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

Referência

- Preparation of heterocycles as FXR receptor agonists, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

Referência

- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referência

- Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 40 °C; 12 h, 40 °C; 40 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

Referência

- Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

Referência

- Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375

Método de produção 11

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

Referência

- Preparation of nitrogen-containing heterocyclic compounds as FXR modulators, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; rt; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

Referência

- Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Solvents: Acetic acid ; -10 °C; 10 min, -10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

Referência

- Preparation of the FXR receptor modulator and their application as FXR related diseases, China, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt; 1 h, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referência

- Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists, China, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Copper sulfate Solvents: Methanol ; 3 h, rt → reflux

Referência

- Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 10 °C; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

Referência

- Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

Referência

- FXR receptor agonist and its preparation, China, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, 0 °C; 48 h, 30 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

Referência

- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

Método de produção 19

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referência

- Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Literatura Relacionada

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate) Produtos relacionados

- 2229289-17-0(1-(2-chloro-4-methylphenyl)-4,4-difluorocyclohexane-1-carboxylic acid)

- 1806810-99-0(6-Bromo-2,4-diamino-3-(difluoromethyl)pyridine)

- 134029-73-5((E)-4-(3,4,5-Trimethoxystyryl)aniline)

- 2228350-97-6(4-1-(2,3-dihydro-1-benzofuran-5-yl)ethylpiperidine)

- 1261768-79-9(8-(Chloromethyl)-2-(difluoromethyl)naphthalene)

- 848641-17-8(TriBOT-PM [2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine])

- 1804095-32-6(Methyl 2-hydroxy-5-nitropyridine-3-acetate)

- 1806967-52-1(4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid)

- 1932014-88-4(rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol)

- 951887-83-5(Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate)

Fornecedores recomendados

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Nanjing Jubai Biopharm

Membro Ouro

CN Fornecedor

A granel

Xiamen PinR Bio-tech Co., Ltd.

Membro Ouro

CN Fornecedor

A granel